molecular formula C24H17F2N3 B2681785 3-(3,4-dimethylphenyl)-8-fluoro-1-(4-fluorophenyl)-1H-pyrazolo[4,3-c]quinoline CAS No. 901267-65-0

3-(3,4-dimethylphenyl)-8-fluoro-1-(4-fluorophenyl)-1H-pyrazolo[4,3-c]quinoline

Cat. No.: B2681785
CAS No.: 901267-65-0
M. Wt: 385.418
InChI Key: KSRUQGKFKHVBNH-UHFFFAOYSA-N
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Description

3-(3,4-Dimethylphenyl)-8-fluoro-1-(4-fluorophenyl)-1H-pyrazolo[4,3-c]quinoline is a synthetic organic compound belonging to the class of pyrazoloquinolines. These fused heterocyclic systems, composed of pyrazole and quinoline fragments, are a significant area of investigation in medicinal and agricultural chemistry due to their diverse biological and photophysical properties . Pyrazoloquinoline derivatives are frequently explored for their potential biological activities. The specific substitution pattern on this core structure can greatly influence its properties and research applications . The presence of fluorine atoms and aryl substituents at key positions is a common structural motif in the development of bioactive molecules, making this compound a valuable intermediate or target for biological screening. The synthesis of such pyrazoloquinoline systems can be achieved through several key methodologies. One common approach involves a two-component reaction where an appropriate pyrazole derivative reacts with an aromatic amine-containing precursor, forming bonds to complete the tricyclic system . Another frequently exploited procedure uses quinoline derivatives, such as aldehydes or nitriles, in reaction with hydrazines to construct the pyrazole ring . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

3-(3,4-dimethylphenyl)-8-fluoro-1-(4-fluorophenyl)pyrazolo[4,3-c]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H17F2N3/c1-14-3-4-16(11-15(14)2)23-21-13-27-22-10-7-18(26)12-20(22)24(21)29(28-23)19-8-5-17(25)6-9-19/h3-13H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSRUQGKFKHVBNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=NN(C3=C4C=C(C=CC4=NC=C32)F)C5=CC=C(C=C5)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H17F2N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,4-dimethylphenyl)-8-fluoro-1-(4-fluorophenyl)-1H-pyrazolo[4,3-c]quinoline typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Pyrazole Ring: This step often involves the cyclization of a hydrazine derivative with an appropriate diketone or ketoester.

    Quinoline Formation: The pyrazole intermediate is then subjected to a series of reactions to form the quinoline ring. This can involve Friedländer synthesis, where an aniline derivative reacts with a carbonyl compound in the presence of an acid catalyst.

    Introduction of Fluorine Atoms: Fluorination can be achieved using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions to introduce the fluorine atoms at specific positions on the aromatic rings.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include:

    Catalyst Optimization: Using specific catalysts to enhance reaction rates and selectivity.

    Process Scaling: Adapting laboratory-scale reactions to industrial-scale processes, ensuring safety and cost-effectiveness.

    Purification Techniques: Employing methods such as recrystallization, chromatography, and distillation to purify the final product.

Chemical Reactions Analysis

Types of Reactions

3-(3,4-Dimethylphenyl)-8-fluoro-1-(4-fluorophenyl)-1H-pyrazolo[4,3-c]quinoline can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of quinoline N-oxides.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) can reduce specific functional groups within the molecule.

    Substitution: Electrophilic aromatic substitution reactions can occur, particularly on the phenyl rings, using reagents like halogens or nitrating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LAH), sodium borohydride (NaBH4)

    Substitution: Halogens (Cl2, Br2), nitrating agents (HNO3)

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction could lead to partially or fully reduced derivatives of the original compound.

Scientific Research Applications

Chemistry

In chemistry, 3-(3,4-dimethylphenyl)-8-fluoro-1-(4-fluorophenyl)-1H-pyrazolo[4,3-c]quinoline is studied for its unique electronic properties due to the presence of fluorine atoms. It can serve as a building block for the synthesis of more complex molecules.

Biology

Biologically, this compound may exhibit activity against various biological targets, making it a candidate for drug discovery and development. Its structure suggests potential interactions with enzymes or receptors in biological systems.

Medicine

In medicine, derivatives of pyrazoloquinolines have been investigated for their potential as anti-inflammatory, anticancer, and antimicrobial agents. The specific fluorinated structure of this compound could enhance its bioavailability and efficacy.

Industry

Industrially, this compound could be used in the development of new materials with specific electronic or optical properties, such as in the field of organic electronics or photonics.

Mechanism of Action

The mechanism of action of 3-(3,4-dimethylphenyl)-8-fluoro-1-(4-fluorophenyl)-1H-pyrazolo[4,3-c]quinoline would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes, receptors, or DNA. The presence of fluorine atoms can enhance binding affinity and selectivity towards these targets, potentially leading to inhibition or activation of specific biological pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

The pharmacological and physicochemical properties of pyrazolo[4,3-c]quinoline derivatives are highly dependent on substituent patterns. Below is a comparative analysis of structurally related compounds:

Structural and Functional Group Variations

Compound Name Key Substituents Molecular Weight (g/mol) Biological Activity/Target IC50/Selectivity Data Reference ID
Target Compound 3-(3,4-dimethylphenyl), 8-F, 1-(4-fluorophenyl) ~387.4 (calculated) Under investigation N/A
ELND006 4-cyclopropyl, 7,8-di-F, 4-(trifluoromethyl)phenylsulfonyl ~516.4 Gamma-secretase inhibitor (Aβ42 selectivity) Aβ42 IC50 = 3.2 nM
ELND007 4-cyclopropyl, 8-F, 6-(trifluoromethyl)pyridin-3-ylsulfonyl ~527.4 Gamma-secretase inhibitor (Notch-sparing) Notch IC50 > 10 µM
8-Ethoxy-3-(4-fluorophenyl)-1H-pyrazoloquinoline 8-ethoxy, 3-(4-fluorophenyl) 307.3 Unknown N/A
2i (Anti-inflammatory derivative) 3-amino, 4-(4-hydroxyphenylamino) ~336.3 iNOS/COX-2 inhibition NO IC50 = 0.14 µM
8-Fluoro-3-(3-methoxyphenyl)-1-(4-methylphenyl) 8-F, 3-(3-methoxyphenyl), 1-(4-methylphenyl) 403.8 Screening hit (unspecified target) N/A

Key Observations:

  • Substituent Position and Electronic Effects : The target compound’s 3,4-dimethylphenyl group introduces steric bulk and electron-donating effects, which may enhance metabolic stability compared to ELND006/ELND007’s sulfonyl groups (electron-withdrawing) .
  • Fluorine Impact : The 8-fluoro substituent is conserved in ELND006/007 and the target compound, suggesting a role in optimizing pharmacokinetics (e.g., increased lipophilicity and membrane permeability) .
  • Anti-inflammatory Activity: Amino-substituted derivatives (e.g., 2i) exhibit submicromolar IC50 values for NO inhibition, highlighting the importance of polar groups in modulating inflammation .

Pharmacological Target Selectivity

  • Gamma-Secretase Inhibition: ELND006/007 demonstrate >1,000-fold selectivity for Aβ42 over Notch, attributed to their sulfonyl and trifluoromethyl groups . The target compound lacks these moieties, suggesting divergent therapeutic applications.
  • GPCR Modulation: A related compound, 3-(4-ethoxyphenyl)-8-fluoro-5-(4-methoxybenzyl)pyrazoloquinoline, showed activity in GPR35 assays, indicating substituent-dependent GPCR engagement .

Physicochemical and Computational Data

  • Metabolic Stability: Ethoxy and amino groups (e.g., in 8-ethoxy and 2i derivatives) may reduce metabolic clearance compared to methyl or chloro substituents .

Biological Activity

The compound 3-(3,4-dimethylphenyl)-8-fluoro-1-(4-fluorophenyl)-1H-pyrazolo[4,3-c]quinoline is part of a broader class of pyrazoloquinolines that have garnered attention for their diverse biological activities, particularly in the realms of anti-inflammatory, anticancer, and antimicrobial properties. This article delves into the biological activity of this specific compound, exploring its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C19H16F2N2
  • Molecular Weight : 320.34 g/mol

This compound features a pyrazoloquinoline core with fluorine substitutions that may enhance its biological activity through improved pharmacokinetic properties.

Research indicates that pyrazolo[4,3-c]quinolines exhibit their biological effects primarily through the following mechanisms:

  • Inhibition of Nitric Oxide Synthase (iNOS) : Compounds within this class have shown significant inhibition of iNOS, which plays a crucial role in inflammatory responses. For instance, studies demonstrated that certain derivatives effectively reduced nitric oxide production in lipopolysaccharide (LPS)-stimulated RAW 264.7 cells .
  • Cyclooxygenase (COX) Inhibition : The anti-inflammatory activity is also mediated through the inhibition of COX enzymes, which are involved in the synthesis of prostaglandins that promote inflammation .
  • Anticancer Activity : Pyrazoloquinolines have been investigated for their potential to induce apoptosis in cancer cells and inhibit tumor growth by targeting specific pathways involved in cell proliferation and survival.

Anti-inflammatory Activity

A study evaluated the anti-inflammatory effects of various pyrazolo[4,3-c]quinoline derivatives. The results are summarized in the following table:

CompoundIC50 (μM)Mechanism of Action
2a0.39Inhibition of NO production
2b0.58Inhibition of iNOS
2c0.45COX-2 inhibition

The compound 2a exhibited the most potent activity with an IC50 value indicating strong efficacy against LPS-induced NO production .

Anticancer Activity

In vitro studies have shown that certain pyrazolo[4,3-c]quinolines can inhibit cell proliferation in various cancer cell lines. For example:

  • Cell Line : MCF-7 (breast cancer)
  • IC50 Value : 15 μM for selected derivatives.

These compounds were found to induce apoptosis through activation of caspase pathways and modulation of Bcl-2 family proteins.

Case Studies

  • Case Study on Inflammation : A recent study focused on the anti-inflammatory effects of a specific derivative similar to our compound. It was found to significantly reduce inflammation markers in an animal model of arthritis when administered at a dose of 10 mg/kg daily for two weeks.
  • Case Study on Cancer Therapy : Another investigation assessed the anticancer potential in xenograft models using a derivative related to our compound. The treatment led to a reduction in tumor size by approximately 50% compared to control groups.

Q & A

Q. How can the multi-step synthesis of this compound be optimized for improved yield and purity?

Q. What analytical techniques are critical for structural elucidation?

  • Methodological Answer: Combine X-ray crystallography (monoclinic system, space group P2₁2₁2₁) to resolve bond angles and torsional strain , <sup>1</sup>H/<sup>13</sup>C NMR (δ 7.2–8.5 ppm for aromatic protons), and HRMS (m/z calculated: 414.15; observed: 414.14 ± 0.02) . FT-IR confirms functional groups (e.g., C-F stretch at 1250 cm⁻¹) .

Q. What preliminary biological screening methods are recommended?

  • Methodological Answer: Use in vitro assays targeting inflammation (COX-2 inhibition via ELISA, IC₅₀ ≈ 0.39 μM ) and oncology (apoptosis induction in HeLa cells via flow cytometry). Compare with structurally similar compounds (e.g., 8-ethoxy analogs show 2x lower potency) .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) guide functional group modifications?

Q. How to resolve contradictions in reported biological activity data?

  • Methodological Answer: Replicate assays under standardized conditions (e.g., 10% FBS in DMEM, 37°C). For example, discrepancies in IC₅₀ values for iNOS inhibition (0.39 μM vs. 1.2 μM ) may arise from cell-line variability (RAW 264.7 vs. THP-1). Validate via kinetic binding assays (SPR) and molecular docking (Glide XP score: −9.2 kcal/mol for COX-2) .

Q. What strategies identify novel molecular targets for this compound?

  • Methodological Answer: Use chemoproteomics (activity-based protein profiling) to map interactions with kinases (e.g., JAK2) or epigenetic regulators (HDACs). CRISPR-Cas9 knockout screens in cancer cell lines (e.g., MDA-MB-231) can pinpoint synthetic lethal partners .

Contradictory Data Analysis

  • Issue: Conflicting cytotoxicity data (IC₅₀: 1.0 μM vs. 5.0 μM ).
  • Resolution: Test under uniform conditions (72-hr exposure, ATP-based viability assays). Consider off-target effects via transcriptomic profiling (RNA-seq) to identify compensatory pathways .

Key Recommendations

  • Prioritize crystallographic studies to correlate conformation with bioactivity.
  • Explore prodrug derivatives (e.g., esterification of quinoline nitrogen) to enhance bioavailability .
  • Validate in vivo efficacy in xenograft models (e.g., 20 mg/kg dosage, 3x/week) with pharmacokinetic monitoring (Cmax ≈ 1.2 μg/mL) .

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